molecular formula C16H13N3O4 B4238215 3-(3-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole

3-(3-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole

Cat. No. B4238215
M. Wt: 311.29 g/mol
InChI Key: WTSQSCGCBUFJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole, commonly known as MNBD, is a synthetic compound that has been subject to extensive research in recent years. MNBD belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Scientific Research Applications

MNBD has been found to exhibit a wide range of biological activities, making it a promising compound for various scientific research applications. MNBD has been shown to possess antitumor properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, MNBD has been found to exhibit anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.

Mechanism of Action

The mechanism of action of MNBD is not fully understood. However, it has been proposed that MNBD may exert its biological activities by inhibiting the activity of specific enzymes or signaling pathways. For example, MNBD has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition may contribute to the antitumor and anti-inflammatory properties of MNBD.
Biochemical and Physiological Effects
MNBD has been found to exhibit various biochemical and physiological effects. MNBD has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MNBD has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. MNBD has also been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

MNBD has several advantages for lab experiments. MNBD is a synthetic compound that can be easily synthesized in high yields and purity. Additionally, MNBD has been found to exhibit a wide range of biological activities, making it a promising compound for various scientific research applications. However, MNBD also has some limitations. MNBD has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Additionally, MNBD may exhibit off-target effects, which may complicate its use in lab experiments.

Future Directions

There are several future directions for the research of MNBD. One area of research could focus on the optimization of the synthesis method of MNBD to improve its yields and purity. Additionally, further research is needed to understand the mechanism of action of MNBD, which may provide insights into its biological activities. Another area of research could focus on the development of MNBD analogs with improved properties, such as increased potency or reduced toxicity. Finally, in vivo studies are needed to evaluate the safety and efficacy of MNBD in animal models, which may provide a basis for its future clinical development.
Conclusion
In conclusion, MNBD is a synthetic compound that has been subject to extensive research in recent years. MNBD exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The synthesis of MNBD has been optimized to achieve high yields and purity, making it a suitable compound for further research. However, further research is needed to understand the mechanism of action of MNBD and to evaluate its safety and efficacy in animal models.

properties

IUPAC Name

3-(3-methoxyphenyl)-5-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-22-13-7-4-6-12(9-13)16-17-15(23-18-16)10-11-5-2-3-8-14(11)19(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSQSCGCBUFJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole
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